5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that combines an azetidine ring, a pyrazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group on the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
- 1,19-bis(3-hydroxyazetidin-1-yl)nonadeca-5,14-diene-1,8,12,19-tetraone
- 5-((3-Hydroxyazetidin-1-yl)methyl)oxazolidin-2-one
Uniqueness
What sets 5-(3-Hydroxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde apart from these similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(3-hydroxyazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2/c1-6-8(5-13)9(11(2)10-6)12-3-7(14)4-12/h5,7,14H,3-4H2,1-2H3 |
InChI Key |
FIVDJPHVBHFXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CC(C2)O)C |
Origin of Product |
United States |
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